tert-Butyl 3-aminopropanoate hydrochloride

Catalog No.
S690866
CAS No.
58620-93-2
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-aminopropanoate hydrochloride

CAS Number

58620-93-2

Product Name

tert-Butyl 3-aminopropanoate hydrochloride

IUPAC Name

tert-butyl 3-aminopropanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H

InChI Key

DOMTZTVJNZKUNX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCN.Cl

Canonical SMILES

CC(C)(C)OC(=O)CCN.Cl

The exact mass of the compound tert-Butyl 3-aminopropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl 3-aminopropanoate hydrochloride (CAS: 58620-93-2) is the crystalline hydrochloride salt of β-alanine tert-butyl ester. This form offers significant handling and stability advantages over the free base.[1] It serves as a key building block in synthetic organic chemistry, particularly for constructing β-peptides and peptidomimetics.[2][3] The compound features two critical functionalities for procurement selection: a primary amine, protonated for stability, and a tert-butyl ester, which acts as a robust, acid-labile protecting group for the carboxylic acid.[4][5] This specific combination dictates its compatibility with common synthetic workflows, such as Fmoc-based solid-phase peptide synthesis (SPPS).[6]

Substituting this compound with its free base, tert-butyl 3-aminopropanoate, introduces significant handling and stability issues; the free base is a liquid or low-melting solid prone to degradation, whereas the hydrochloride salt is a more stable, weighable crystalline solid.[1][7][8] Choosing an alternative ester, such as ethyl 3-aminopropanoate, fundamentally alters the synthetic strategy. The tert-butyl ester is specifically chosen for its cleavage under acidic conditions (e.g., trifluoroacetic acid, TFA), which provides orthogonality with base-labile (e.g., Fmoc) and hydrogenation-labile (e.g., Cbz) protecting groups common in multi-step synthesis.[5][6] In contrast, ethyl esters require basic saponification for removal, a process that is incompatible with many standard peptide synthesis workflows and can compromise other protecting groups.[5] Using unprotected β-alanine would necessitate additional, costly protection and deprotection steps, reducing process efficiency.

Superior Handling and Stability as a Crystalline Solid vs. Liquid Free Base

As a hydrochloride salt, the compound is a white to off-white crystalline powder.[4][9] This solid form is physically stable, easier to handle, weigh accurately, and store compared to its corresponding free base, tert-butyl 3-aminopropanoate, which is a liquid.[5] The improved stability and handling characteristics of the salt form are critical for reproducibility in both laboratory and scaled-up synthetic processes.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataWhite to off-white crystalline solid/powder
Comparator Or Baselinetert-Butyl 3-aminopropanoate (free base): Colorless to light yellow liquid
Quantified DifferenceSolid vs. Liquid
ConditionsStandard laboratory conditions (room temperature and pressure)

The solid salt form prevents handling losses, improves weighing accuracy, and offers better long-term storage stability, directly impacting process efficiency and material accountability.

Process Compatibility: Orthogonal Deprotection Not Possible with Methyl/Ethyl Esters

The tert-butyl (tBu) ester group is specifically selected for its unique deprotection requirements. It is stable to basic conditions, such as 20% piperidine in DMF used for Fmoc group removal, but is readily cleaved under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA).[4][9] In contrast, common substitutes like methyl or ethyl esters are removed under basic conditions (saponification), which would prematurely cleave base-labile protecting groups like Fmoc, destroying the orthogonal protection strategy essential for sequential peptide synthesis.[5]

Evidence DimensionStandard Deprotection Reagent
Target Compound DataAnhydrous acid (e.g., Trifluoroacetic Acid, TFA)
Comparator Or BaselineMethyl/Ethyl Esters: Weakly alkaline conditions (saponification, e.g., NaOH or LiOH)
Quantified DifferenceAcid-labile vs. Base-labile
ConditionsStandard conditions for solid-phase or solution-phase peptide synthesis

This chemical orthogonality is non-negotiable for syntheses using Fmoc or other base-labile groups, making this specific ester the correct procurement choice for those established workflows.

Workflow Efficiency: Direct Use in Peptide Coupling without Prior Neutralization

The hydrochloride salt can be used directly in many common peptide coupling reactions. The necessary free amine is generated in situ by adding a non-nucleophilic tertiary base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), to the reaction mixture immediately before coupling.[4] This streamlined workflow avoids a separate, often cumbersome, aqueous workup step to neutralize the salt and extract the free amine, which can lead to material loss. This contrasts with protocols that require isolation of the unstable free base before use.[9]

Evidence DimensionPre-reaction Processing Step
Target Compound DataDirect use with in situ neutralization (addition of tertiary base to reaction vessel)
Comparator Or BaselineIsolation of Free Base: Requires separate neutralization, extraction with organic solvent, drying, and concentration prior to use
Quantified DifferenceSingle-pot operation vs. multi-step pre-reaction workup
ConditionsStandard solution-phase peptide coupling using carbodiimide (e.g., EDC) or uronium salt (e.g., HBTU) reagents

This simplifies the experimental setup, saves significant process time, and minimizes potential yield loss associated with an extra workup and isolation step.

Precursor for Solid-Phase Synthesis of β-Peptide Foldamers

This compound is the right choice for introducing a C-terminal β-alanine residue in Fmoc-based solid-phase peptide synthesis (SPPS). Its tert-butyl ester provides stable C-terminal protection throughout chain assembly while the hydrochloride form ensures stability during storage and handling before its incorporation into the synthesis workflow.[4]

Building Block for Solution-Phase Synthesis of Peptidomimetics

In multi-step solution-phase syntheses, the compound's stability as a crystalline solid is a key advantage for reliable process scale-up. It can be added directly to coupling reactions with in situ neutralization, streamlining the workflow and avoiding the isolation of the less stable free amine, which is critical for maintaining purity and yield.[9]

Synthesis of Amide-Based Small Molecule APIs and Probes

For constructing complex small molecules where a 3-aminopropanoyl moiety is required, this reagent is ideal when downstream steps are incompatible with basic conditions. The acid-labile tert-butyl group allows for selective deprotection at a late stage of the synthesis without affecting other functional groups sensitive to saponification.[5]

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types